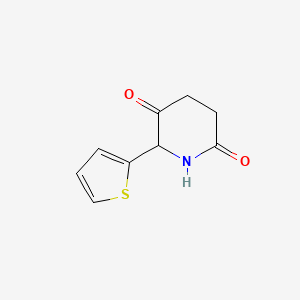
2,5-Dioxo-6-thienylpiperidine
Cat. No. B8400871
M. Wt: 195.24 g/mol
InChI Key: SIFFXDRVSDMLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05459270
Procedure details


A 13% solution of titanium trichloride in 20% hydrochloric acid (173 ml) was added to a degassed solution of ammonium acetate (100 g) in methanol (300 ml) at 0° C. under nitrogen over 20 min. A solution of sodium methoxide (1.49 g) in methanol (60 ml) was added to a suspension of 5-nitro-2-oxo-6-thienylpiperidine (5 g, Example 25a) in methanol (75 ml) and the mixture stirred for 20 min. This solution was then added dropwise to the titanium trichloride/buffer solution at 0° C. under nitrogen. The reaction was stirred at 0° C. for 30 min and at 23° C. for 30 min. Methanol was removed in vacuo and ethyl acetate was added to the residue. The emulsion was filtered through Hi-flo and then shaken with brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The material was chromatographed on silica using (1:1 then 9:1) ethyl acetate in petroleum ether (60-80) as eluant to give 2,5-dioxo-6-thienylpiperidine. m/z (CI+) m/z 105 (MH, 53%).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
sodium methoxide
Quantity
1.49 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
C([O-])(=[O:3])C.[NH4+].C[O-].[Na+].[N+]([CH:12]1[CH:17]([C:18]2[S:19][CH:20]=[CH:21][CH:22]=2)[NH:16][C:15](=[O:23])[CH2:14][CH2:13]1)([O-])=O>Cl.CO.[Cl-].[Cl-].[Cl-].[Ti+3]>[O:23]=[C:15]1[CH2:14][CH2:13][C:12](=[O:3])[CH:17]([C:18]2[S:19][CH:20]=[CH:21][CH:22]=2)[NH:16]1 |f:0.1,2.3,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
173 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Step Three
|
Name
|
sodium methoxide
|
|
Quantity
|
1.49 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1CCC(NC1C=1SC=CC1)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at 0° C. for 30 min and at 23° C. for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Methanol was removed in vacuo and ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The emulsion was filtered through Hi-flo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaken with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The material was chromatographed on silica using (1:1
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NC(C(CC1)=O)C=1SC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

